Product packaging for alpha,alpha-Dimethyl-gamma-butyrolactone(Cat. No.:CAS No. 3709-08-8)

alpha,alpha-Dimethyl-gamma-butyrolactone

Cat. No.: B1220169
CAS No.: 3709-08-8
M. Wt: 114.14 g/mol
InChI Key: UPVAIJPDWVTFKT-UHFFFAOYSA-N
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Description

Overview of Butyrolactone Derivatives in Chemical and Biological Sciences

The γ-butyrolactone (GBL) scaffold is a prominent structural motif found in numerous natural products and biologically active molecules. nih.gov This five-membered lactone ring system is considered a "privileged structure" in drug discovery due to its presence in a wide array of compounds exhibiting diverse pharmacological activities. nih.gov Approximately 10% of all known natural products contain a γ-butyrolactone skeleton. researchgate.net

Butyrolactone derivatives have been extensively studied and have led to the development of FDA-approved drugs for various therapeutic applications, including use as diuretics, anticancer agents, and treatments for heart disease. nih.gov The broad spectrum of biological activities associated with this class of compounds includes anti-inflammatory, antifungal, neuroprotective, and antidiabetic effects. nih.govresearchgate.net For instance, certain butyrolactone derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.govnih.gov The versatility of the butyrolactone ring allows for substitutions at various positions, leading to a vast chemical space for the synthesis of analogs with tailored biological properties. researchgate.net

Historical Context of DMBL Research and Discovery

Research into substituted γ-butyrolactones, including DMBL, gained significant traction in the early 1980s with studies exploring their effects on the central nervous system. A pivotal 1982 study published in Science investigated a series of alkyl-substituted γ-butyrolactones for their convulsant and anticonvulsant properties. nih.gov In this research, alpha-substituted compounds, specifically alpha,alpha-dimethyl-gamma-butyrolactone and alpha-ethyl-alpha-methyl-gamma-butyrolactone, were identified as a new class of anticonvulsant drugs. nih.govscience.gov These compounds demonstrated a spectrum of activity in mice and guinea pigs that was comparable to the established anti-epileptic drug ethosuximide (B1671622). nih.gov This discovery was significant as it contrasted sharply with the effects of beta-substituted butyrolactones, which were found to be convulsant agents. nih.gov This early work established the critical role of the substitution pattern on the butyrolactone ring in determining the compound's pharmacological profile and laid the groundwork for further investigation into DMBL and related analogs.

Significance of DMBL as a Research Target in Organic Chemistry and Medicinal Chemistry

The significance of DMBL as a research target stems from its demonstrated biological activities and its utility as a chemical building block. In medicinal chemistry, the initial discovery of its anticonvulsant properties has spurred further investigation into its potential neuroprotective effects. nih.govscience.gov Some research suggests that DMBL may inhibit enzymes implicated in neurodegenerative diseases. ontosight.ai Furthermore, studies have reported that DMBL exhibits antimicrobial and cytotoxic properties against certain cancer cell lines, highlighting its potential as a lead compound for the development of new therapeutic agents. ontosight.aiontosight.ai

From an organic chemistry perspective, DMBL serves as a valuable intermediate and building block in the synthesis of more complex molecules. ontosight.ai The lactone functional group is reactive towards nucleophiles and electrophiles, allowing for a variety of chemical transformations. ontosight.ai The synthesis of substituted lactones like DMBL is an active area of research, with methods including the lactonization of corresponding hydroxy acids. ontosight.ai The continued exploration of DMBL and its derivatives contributes to a deeper understanding of structure-activity relationships within the butyrolactone class and may lead to the discovery of novel compounds with significant applications in medicine and materials science. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1220169 alpha,alpha-Dimethyl-gamma-butyrolactone CAS No. 3709-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyloxolan-2-one
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InChI

InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3
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InChI Key

UPVAIJPDWVTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30190584
Record name 2,2-Dimethyl-4-butyrolactone
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Molecular Weight

114.14 g/mol
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CAS No.

3709-08-8
Record name 2,2-Dimethyl-4-butyrolactone
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Record name 2,2-Dimethyl-4-butyrolactone
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Record name alpha,alpha-dimethyl-gamma-butyrolactone
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Synthetic Methodologies and Chemical Transformations of Alpha,alpha Dimethyl Gamma Butyrolactone

Classical and Modern Synthesis Routes for Butyrolactones

The foundational γ-butyrolactone (GBL) structure can be synthesized through several industrial and laboratory-scale methods. Key approaches include the catalytic dehydrogenation of 1,4-butanediol (B3395766) and the hydrogenation of maleic anhydride (B1165640) or its derivatives. researchgate.net

Dehydrogenation of 1,4-Butanediol

A primary industrial method for producing γ-butyrolactone is the gas-phase dehydrogenation of 1,4-butanediol (BDO). researchgate.netacs.org This process is typically conducted at elevated temperatures (180–300°C) using copper-based catalysts. acs.orgacs.org The reaction involves the removal of hydrogen gas to facilitate the cyclization and oxidation to the lactone. acs.org

The choice of catalyst is critical for high yield and selectivity. Copper chromite was an early catalyst used for this transformation. acs.org Modern catalysts often involve copper supported on various metal oxides to enhance activity and stability. For instance, studies have investigated catalysts such as copper on silica (B1680970) (SiO2), ceria (CeO2), and mixed oxides like ZnO, Al2O3, and ZrO2. acs.orgsigmaaldrich.com A 10 wt% copper-on-ceria catalyst has demonstrated high conversion (93%) and selectivity (98%) at 240°C. nih.gov The mechanism is proposed to proceed through the initial dehydrogenation of BDO to 4-hydroxybutanal, which then cyclizes to the hemiacetal 2-hydroxytetrahydrofuran, followed by a second dehydrogenation step to yield GBL. acs.orgnih.gov

Table 1: Catalytic Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone

Catalyst Temperature (°C) Conversion (%) Selectivity (%) Source
Copper Chromite ~200 ~90 ~80 acs.org
10 wt% Cu/Ceria 240 93 98 nih.gov
Cu/ZnO/ZrO2/Al2O3 250-290 >99 >97 acs.org

Hydrogenation of Maleic Anhydride

Another significant industrial route to GBL is the hydrogenation of maleic anhydride. researchgate.netnih.gov This method is considered more direct and environmentally favorable by some measures. biorxiv.org The process can be performed in either the vapor or liquid phase and typically employs copper-based catalysts. biorxiv.org The reaction pathway involves the initial hydrogenation of maleic anhydride to succinic anhydride, which is then further hydrogenated to GBL. nih.govnih.gov Other products, such as tetrahydrofuran (B95107) (THF) and 1,4-butanediol (BDO), can also be formed depending on the reaction conditions and catalyst used. nih.govsigmaaldrich.com

Catalyst systems are often complex, involving promoters to enhance selectivity towards GBL. For example, Cu/Zn/Al catalysts have been shown to be effective. researchgate.net A coupling process that combines the hydrogenation of maleic anhydride with the dehydrogenation of 1,4-butanediol over a Cu-Zn catalyst has also been developed to optimize hydrogen and energy efficiency. researchgate.net Furthermore, the hydrogenation of maleic anhydride derivatives, such as dimethyl succinate, using a composite copper-based catalyst (Cu-ZnO-ZrO2/Al2O3) has been shown to produce GBL with high conversion and selectivity. researchgate.net

Table 2: Catalytic Hydrogenation to γ-Butyrolactone

Starting Material Catalyst System Temperature (°C) Conversion (%) GBL Selectivity (%) Source
Maleic Anhydride Cu-Zn 270-290 100 >90 researchgate.net
Dimethyl Succinate Cu-ZnO-ZrO2/Al2O3 200 100 90 researchgate.net

Intramolecular Esterification Approaches

Intramolecular esterification, or lactonization, is a fundamental and widely used method for synthesizing γ-butyrolactones, especially in laboratory settings. acs.org This approach involves the cyclization of a substrate containing a γ-hydroxybutanoic acid functionality. acs.org The reaction is typically acid-catalyzed, where protonation of the carboxylic acid carbonyl group activates it for nucleophilic attack by the distal hydroxyl group. byjus.com This process is a key step in the synthesis of many natural products containing the γ-butyrolactone scaffold. acs.org

Specific Synthesis of alpha,alpha-Dimethyl-gamma-butyrolactone and its Precursors

The synthesis of α,α-dimethyl-γ-butyrolactone requires methods that can introduce two methyl groups onto the alpha-carbon of the lactone ring. This is typically achieved through alkylation strategies starting from γ-butyrolactone or a suitable precursor.

Alkylation Strategies for Alpha-Substituted Gamma-Butyrolactones

The alkylation of γ-butyrolactone is a common method for introducing substituents at the alpha-position. The process involves the formation of an enolate by treating the lactone with a strong, non-nucleophilic base, followed by reaction with an alkylating agent. acs.org

A significant challenge in this reaction is controlling the degree of alkylation. The formation of dialkylated byproducts can be a common issue when monoalkylation is desired. acs.org This occurs because the monoalkylated product still possesses an acidic proton at the alpha-position, which can be removed by the enolate of the starting material, leading to a second alkylation event. acs.org To overcome this, specific promoters and reaction conditions are employed. The use of stoichiometric amounts of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) has been shown to increase the rate of alkylation by over 30-fold, which helps to minimize the formation of the dialkylated product and starting material, leading to isolated yields of the monoalkylated product greater than 90%. acs.orgacs.org

The general procedure involves generating the enolate at low temperatures (e.g., -78°C) using a base like lithium bis(trimethylsilyl)amide (LHMDS) in a solvent such as tetrahydrofuran (THF), followed by the addition of the alkylating agent. acs.org

To synthesize the target compound, the first step is the monomethylation of γ-butyrolactone to form α-methyl-γ-butyrolactone. This is achieved using the general alkylation strategy described above, with a methylating agent such as methyl iodide.

The reaction proceeds by deprotonating γ-butyrolactone with a strong base like LHMDS to form the corresponding lithium enolate. This enolate then reacts with methyl iodide in an SN2 reaction to yield α-methyl-γ-butyrolactone. acs.org The resulting α-methyl-γ-butyrolactone is a stable, isolable intermediate. wikipedia.org

The subsequent step to produce α,α-dimethyl-γ-butyrolactone involves a second alkylation. The α-methyl-γ-butyrolactone is again treated with a strong base to remove the remaining, now more sterically hindered, α-proton, followed by the addition of another equivalent of methyl iodide. While dialkylation can be an unwanted side reaction in monoalkylation attempts, for the synthesis of the target compound, it is the desired outcome, performed in a stepwise manner.

Alternatively, a one-pot dialkylation can be performed by using at least two equivalents of both the base and the methylating agent, though this can sometimes lead to lower yields due to competing side reactions.

Another powerful method for accessing this structure is the Reformatsky reaction. This reaction involves the condensation of a ketone with an α-halo ester in the presence of metallic zinc. To synthesize α,α-dimethyl-γ-butyrolactone, one could use ethyl 2-bromo-2-methylpropionate and react it with a source of formaldehyde (B43269). The organozinc reagent formed from the α-bromo ester adds to the formaldehyde, creating a γ-hydroxy ester intermediate which, upon workup and cyclization, would yield the desired α,α-dimethyl-γ-butyrolactone.

Synthesis of Alpha-Methylene-Gamma-Butyrolactone Skeletons

The introduction of an exocyclic double bond at the alpha position of the γ-butyrolactone ring to form α-methylene-γ-butyrolactones is a key transformation. This structural feature is a known Michael acceptor, which is crucial for the biological activity of many of these compounds. nih.govresearchgate.net

The synthesis of α-methylene-γ,γ-dimethyl-γ-butyrolactone can be achieved through an elimination reaction from α-substituted precursors. Studies have investigated the electrophilic reactivity of various α-(X-substituted-methyl)-γ,γ-dimethyl-γ-butyrolactones, where X is a leaving group. nih.gov These compounds react with nucleophiles, such as n-butylamine, via a two-step elimination-addition sequence. The initial, faster step is the elimination of HX to form the α-methylene-γ,γ-dimethyl-γ-butyrolactone intermediate. This is followed by a slower Michael addition of the nucleophile to the newly formed double bond. nih.gov

This reactivity profile highlights a synthetic strategy where the α-methylene lactone is generated in situ from a stable, electrophilic precursor. The rate of formation of the α-methylene intermediate is dependent on the nature of the leaving group at the α-methyl position. nih.gov

Cobaloxime-catalyzed radical cyclization presents an effective method for constructing the α-methylene-γ-butyrolactone skeleton. acs.org This approach typically involves the reductive cyclization of substrates like 2-[(2-propynyl)oxy]ethyl bromides using a cobaloxime(I) complex. acs.org For instance, the synthesis of α-methylene-β,γ-diphenyl-γ-butyrolactone has been accomplished through the cobaloxime-catalyzed radical cyclization of 1-bromo-1,2-diphenylethylprop-2-yn-1-yl ether. researchgate.net The resulting 2,3-diphenyl-4-methylenetetrahydrofuran is then oxidized to yield the target lactone. researchgate.net This methodology demonstrates the utility of transition metal catalysis in forming the core lactone structure with the desired exocyclic methylene (B1212753) group. researchgate.net

Table 1: Example of Cobaloxime-Catalyzed Synthesis

Starting MaterialCatalystIntermediateFinal ProductTotal Yield
StilbeneCobaloxime2,3-diphenyl-4-methylene-tetrahydrofuranα-Methylene-β,γ-diphenyl-γ-butyrolactone25%

Data sourced from a study on the synthesis of α-Methylene-β,γ-diphenyl-γ-butyrolactone. researchgate.net

Pyridine (B92270) and its derivatives can be utilized in reactions involving γ-butyrolactone synthesis, often acting as a base or a nucleophilic catalyst. While direct pyridine-induced additions to form the α,α-dimethyl-γ-butyrolactone ring are less common, pyridine is crucial in related transformations. For example, in the Mukaiyama procedure for lactonization, a pyridinium (B92312) salt is used to activate a carboxylic acid for subsequent intramolecular cyclization. nih.gov Furthermore, conjugate addition reactions of lithiated methyl pyridines to α,β-unsaturated lactones (enones) have been established as a viable synthetic method for creating carbon-carbon bonds, which can be a key step in building more complex lactone-containing structures. nih.gov

Derivatization and Functionalization of the Butyrolactone Ring

Further modification of the α,α-dimethyl-γ-butyrolactone ring is essential for creating a library of compounds for structure-activity relationship studies. Key strategies focus on the introduction of substituents at the alpha position.

Alpha-alkylation is a fundamental method for introducing alkyl groups at the α-position of carbonyl compounds, including lactones. chadsprep.comyoutube.com This typically involves the formation of an enolate intermediate by treating the lactone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. chadsprep.com

Alpha-methylenation, the introduction of a =CH₂ group, is particularly important for synthesizing biologically active lactones. nih.govnih.gov This can be achieved through various methods, including the elimination reaction from α-(halomethyl) or other α-(substituted-methyl) lactones as previously discussed. nih.gov Another common strategy involves reacting the lactone enolate with an electrophilic formaldehyde equivalent, such as N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt), or through a sequence of formylation, reduction, and elimination.

A series of α-methylene-γ-butyrolactones have been synthesized starting from 4,4-dimethyldihydrofuran-2,3-dione (B1673612) to explore their biological properties. nih.gov

The synthesis of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones has been systematically investigated. nih.gov These compounds serve as important precursors and are valuable for studying structure-activity relationships. The synthetic approach generally involves the alkylation of the enolate of γ,γ-dimethyl-γ-butyrolactone with a dihaloalkane.

A series of α-(X-substituted-methyl)-γ,γ-dimethyl-γ-butyrolactones and α-(2-X-substituted-ethyl)-γ,γ-dimethyl-γ-butyrolactones, where X is a leaving group, have been synthesized. nih.gov The reactivity of these compounds towards nucleophiles like n-butylamine was studied. It was found that the α-(X-substituted-methyl) derivatives undergo an elimination-addition pathway, while the α-(2-X-substituted-ethyl) derivatives react via a direct SN2 substitution. nih.gov

Table 2: Reactivity of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones

Compound SeriesReaction Pathway with n-butylamineRelative Reaction Rate
α-(X-substituted-methyl)-γ,γ-dimethyl-γ-butyrolactonesElimination-Michael AdditionElimination is faster than Michael addition
α-(2-X-substituted-ethyl)-γ,γ-dimethyl-γ-butyrolactonesSingle-stage Substitution (SN2)Slower than Michael addition of α-methylene-γ,γ-dimethyl-γ-butyrolactone
α-(3-bromopropyl)-γ,γ-butyrolactoneSingle-stage Substitution (SN2)Slower than Michael addition of α-methylene-γ,γ-dimethyl-γ-butyrolactone

Data derived from electrophilic reactivity studies. nih.gov

Synthesis of Alpha-(aminomethyl)-gamma-butyrolactones

The synthesis of α-(aminomethyl)-γ,γ-dimethyl-γ-butyrolactones can be achieved through the reaction of nucleophiles with DMBL derivatives. One key method involves the use of an α-methylene intermediate, which acts as a Michael acceptor.

Research has detailed the synthesis of a series of α-(X-substituted-methyl)-γ,γ-dimethyl-γ-butyrolactones, where X is a leaving group. These compounds undergo an elimination reaction to form α-methylene-γ,γ-dimethyl-γ-butyrolactone. This intermediate is not isolated but reacts in situ with a nucleophile, such as an amine. For example, the reaction with n-butylamine proceeds via a Michael addition to yield the corresponding α-[(N-butylamino)methyl]-γ,γ-dimethyl-γ-butyrolactone.

This two-stage sequence—elimination followed by Michael addition—is a primary pathway for introducing an aminomethyl group at the alpha position of the lactone ring. rsc.org In contrast, derivatives like α-(2-X-substituted-ethyl)-γ,γ-dimethyl-γ-butyrolactones react with amines through a direct single-stage substitution reaction, which is observed to be kinetically slower than the Michael addition pathway. rsc.org

Table 1: Synthesis of α-[(N-butylamino)methyl]-γ,γ-dimethyl-γ-butyrolactone

Precursor Series Intermediate Reagent Product

Synthesis of Fused Alpha-Methylene-Gamma-Butyrolactone Derivatives

Fused α-methylene-γ-butyrolactone derivatives represent a significant class of compounds, and their synthesis can be accomplished through various routes. One effective method involves the pyridine-catalyzed reaction between phenols and dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov

This reaction proceeds in good yields and is applicable to a range of phenolic compounds, including phenol (B47542), naphthols, and dihydroxynaphthalenes. The process involves the addition of the phenol to DMAD, followed by an intramolecular cyclization that results in the formation of the fused lactone ring system. For instance, the reaction of 2,6-dihydroxynaphthalene (B47133) with DMAD in diethyl ether with a catalytic amount of pyridine yields the corresponding naphthalene-fused α-methylene-γ-butyrolactone. nih.gov

Table 2: Examples of Fused α-Methylene-γ-Butyrolactone Synthesis

Phenolic Reactant Reagent Catalyst Product Type
Phenol Dimethyl Acetylenedicarboxylate Pyridine Benzofuranone derivative
1-Naphthol Dimethyl Acetylenedicarboxylate Pyridine Naphtho[1,2-b]furan-2-one derivative
2-Naphthol Dimethyl Acetylenedicarboxylate Pyridine Naphtho[2,1-b]furan-2-one derivative

Mechanistic Investigations of DMBL Formation and Transformations

Formation Mechanism:

The formation of γ-lactones, including the α,α-dimethyl-γ-butyrolactone backbone, can be explained through radical-mediated pathways. A well-studied method is the oxidative addition of carboxylic acids to alkenes mediated by manganese(III) acetate (B1210297) [Mn(OAc)₃]. nih.gov

The mechanism for the formation of a generic γ-lactone via this method involves several key steps:

Radical Generation: Manganese(III) acetate oxidizes acetic acid to generate a carboxymethyl radical (•CH₂COOH). The rate-determining step is the loss of a proton from a complexed acetate, followed by a rapid electron transfer. nih.gov

Addition to Alkene: The generated radical adds across the double bond of an alkene. In the case of DMBL formation, the alkene would be isobutylene. This addition forms a new radical intermediate.

Oxidation and Cyclization: The resulting radical is then oxidized by another equivalent of Mn(OAc)₃. This step is believed to involve participation from the carboxylate group, leading to the formation of a cation which rapidly undergoes intramolecular cyclization (lactonization) to yield the stable five-membered γ-lactone ring. nih.govacs.org

Another classical approach that can lead to the precursor of γ-lactones is the Reformatsky reaction. byjus.comwikipedia.org This reaction involves the condensation of an α-haloester with a ketone (in this case, acetone) in the presence of zinc metal to form a β-hydroxy ester. byjus.com Subsequent acid-catalyzed intramolecular esterification (lactonization) of the β-hydroxy ester would yield the γ-lactone. The mechanism begins with the insertion of zinc into the carbon-halogen bond of the ester to form an organozinc reagent (a Reformatsky enolate), which then adds to the carbonyl group of the ketone. wikipedia.org

Transformation Mechanisms:

The transformations of α,α-dimethyl-γ-butyrolactone derivatives have been mechanistically investigated, particularly their reactions with nucleophiles. As described in section 2.3.3, two distinct mechanisms are prominent. rsc.org

Elimination-Michael Addition: For α-(omega-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones where the substituent is on the methyl group (a one-carbon chain), the reaction proceeds via a two-stage mechanism. First, the leaving group is eliminated to form the highly reactive α-methylene-γ,γ-dimethyl-γ-butyrolactone intermediate. This is followed by a rapid Michael-type conjugate addition of a nucleophile (e.g., n-butylamine) to the exocyclic double bond. rsc.org

Direct Substitution (Sɴ2): For derivatives with a longer alkyl chain, such as α-(2-substituted-ethyl)-γ,γ-dimethyl-γ-butyrolactones, the reaction with an amine proceeds through a single-stage direct nucleophilic substitution (Sɴ2) mechanism. Kinetic studies have shown that this substitution reaction is significantly slower than the Michael addition to the α-methylene intermediate. rsc.org

These mechanistic insights are crucial for understanding the reactivity of DMBL derivatives and for designing synthetic pathways to new functionalized molecules.

Advanced Analytical Techniques for Characterization and Quantification of Alpha,alpha Dimethyl Gamma Butyrolactone

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to elucidating the molecular structure of α,α-Dimethyl-γ-butyrolactone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural confirmation of α,α-Dimethyl-γ-butyrolactone, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

For ¹H NMR, the spectrum of α,α-Dimethyl-γ-butyrolactone would characteristically show signals corresponding to the two equivalent methyl groups and the two diastereotopic methylene (B1212753) groups of the lactone ring. The geminal dimethyl groups would appear as a sharp singlet, while the protons on the γ- and β-carbons would present as triplets, reflecting their coupling to adjacent methylene protons.

In ¹³C NMR spectroscopy, distinct signals are observed for each unique carbon atom. The spectrum would include a signal for the carbonyl carbon of the lactone, typically in the downfield region (around 170-180 ppm). Signals for the quaternary α-carbon, the two methylene carbons (β and γ), and the two equivalent methyl carbons would also be present at characteristic chemical shifts. Quaternary carbons, lacking attached protons, typically show weaker signals. oregonstate.edu

Table 1: Predicted NMR Data for α,α-Dimethyl-γ-butyrolactone Predicted data based on the general characteristics of γ-butyrolactones and related structures.

Nucleus Type Predicted Chemical Shift (ppm) Multiplicity
¹H Methyl (2x CH₃) ~1.3 Singlet
¹H β-Methylene (CH₂) ~2.0 Triplet
¹H γ-Methylene (CH₂) ~4.3 Triplet
¹³C Carbonyl (C=O) ~177 -
¹³C α-Carbon (C(CH₃)₂) ~40 -
¹³C β-Carbon (CH₂) ~35 -
¹³C γ-Carbon (CH₂) ~65 -

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Frequencies for α,α-Dimethyl-γ-butyrolactone

Functional Group Vibration Type Characteristic Frequency (cm⁻¹) Intensity
C=O (Lactone) Stretch 1770 - 1730 Strong
C-O Stretch 1250 - 1150 Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For α,α-Dimethyl-γ-butyrolactone (molecular weight: 114.14 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 114. labproinc.comuni.lualfa-chemistry.com Electron ionization (EI) would cause fragmentation of the molecule, yielding a characteristic pattern.

Common fragmentation pathways for lactones include the loss of small neutral molecules. nih.govresearchgate.net For α,α-Dimethyl-γ-butyrolactone, key fragmentation could involve the loss of a methyl group ([M-15]⁺) to form a fragment at m/z 99, or the loss of CO₂ ([M-44]⁺) or other neutral fragments from the ring structure. libretexts.org The fragmentation pattern provides a molecular fingerprint that aids in the identification of the compound. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for α,α-Dimethyl-γ-butyrolactone

m/z Ion Possible Fragmentation Pathway
114 [M]⁺ Molecular Ion
99 [M-CH₃]⁺ Loss of a methyl group
86 [M-CO]⁺ or [M-C₂H₄]⁺ Loss of carbon monoxide or ethene

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating α,α-Dimethyl-γ-butyrolactone from other components in a mixture, particularly within complex biological matrices, before its quantification by a detector, typically a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the detection and quantification of volatile and semi-volatile compounds like γ-lactones in biological fluids such as blood and urine. nih.govdeepdyve.com A typical GC-MS method for a related compound, γ-butyrolactone (GBL), can be adapted for α,α-Dimethyl-γ-butyrolactone. researchgate.net

The procedure generally involves a liquid-liquid extraction (LLE) step to isolate the analyte from the biological matrix. nih.govswgdrug.org Solvents like methylene chloride or methyl tert-butyl ether (MTBE) are effective for this purpose. researchgate.netswgdrug.org In many cases, derivatization is not required for GBL and its analogues, simplifying sample preparation. researchgate.net

The extract is then injected into the gas chromatograph, where the compound is separated from other substances based on its boiling point and interaction with the GC column (e.g., a DB-17MS column). unil.ch The separated compound then enters the mass spectrometer, which is often operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. researchgate.net For quantification, a deuterated internal standard, such as GBL-d6, is often added to the sample at the beginning of the process to correct for any loss during sample preparation and analysis. nih.govdeepdyve.com This allows for the creation of a calibration curve to determine the concentration of the analyte in the original sample. nih.govresearchgate.net The method can achieve low limits of detection (LOD) and quantification (LOQ), making it suitable for toxicological investigations. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Biological Samples

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), offers a highly sensitive and rapid alternative for the analysis of compounds in biological samples. nih.govnih.gov This technique is well-suited for polar compounds that may not be ideal for GC-MS without derivatization.

A UPLC-MS/MS method for α,α-Dimethyl-γ-butyrolactone would begin with sample preparation, often involving protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation to remove solid material. nih.gov The resulting supernatant can be directly injected into the UPLC system.

Separation is achieved on a reversed-phase column (e.g., a C18 or HSS T3 column) using a mobile phase gradient. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component (like water with ammonium (B1175870) formate (B1220265) or formic acid to control pH) and an organic component (such as methanol or acetonitrile). nih.gov The UPLC system's use of smaller particle size columns allows for faster analysis times and better resolution compared to traditional HPLC.

Detection is performed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the biological matrix, leading to high sensitivity and accurate quantification. nih.gov

Headspace Solid-Phase Microextraction (SPME) coupled with GC/PICI-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction of volatile and semi-volatile organic compounds from a sample matrix. When coupled with Gas Chromatography (GC) for separation and Positive Ion Chemical Ionization-Mass Spectrometry (PICI-MS) for detection, it provides a powerful tool for the sensitive and selective analysis of compounds like alpha,alpha-Dimethyl-gamma-butyrolactone.

The principle of HS-SPME involves the partitioning of analytes from the sample into the headspace above it, followed by adsorption onto a fused-silica fiber coated with a stationary phase. This fiber is then introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column for separation. For lactones, the choice of fiber coating is critical; materials such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed due to their affinity for such compounds.

Following separation by GC, the analyte enters the mass spectrometer. In Positive Ion Chemical Ionization (PICI), a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source. This gas is ionized by electron impact, and these primary ions then react with the analyte molecules to produce pseudomolecular ions, typically [M+H]⁺ or adducts like [M+NH₄]⁺. PICI is a "soft" ionization technique that minimizes fragmentation, resulting in a mass spectrum dominated by ions indicative of the analyte's molecular weight. This is particularly advantageous for structural elucidation and for enhancing selectivity in complex matrices.

For the parent compound, gamma-butyrolactone (B3396035) (GBL), this technique has been successfully applied. The electrospray (+) mass spectrum of GBL, a related technique, shows a prominent ammonium adduct peak at m/z 104 and a weaker protonated species at m/z 87. swgdrug.org It is anticipated that this compound would exhibit similar behavior, with expected prominent ions corresponding to its higher molecular weight.

Table 1: Expected Key Ions in PICI-MS of this compound

Ion SpeciesExpected m/zDescription
[M+H]⁺115Protonated molecule
[M+NH₄]⁺132Ammonium adduct
[M+Na]⁺137Sodium adduct (if present)

This table is predictive, based on the known behavior of similar lactones and the molecular weight of this compound.

Method Validation and Sensitivity in Complex Samples

The validation of an analytical method is crucial to ensure its reliability for a specific application. When analyzing this compound in complex samples such as biological fluids or environmental matrices, a comprehensive validation process is necessary to demonstrate that the method is fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity.

Research on the quantification of the related compound, gamma-butyrolactone (GBL), in biological matrices provides a framework for the expected performance of a validated method for its dimethylated analog. For instance, a fast GC-MS method for GBL quantification in biological matrices reported a limit of detection (LOD) of 0.34 µg/mL and a limit of quantification (LOQ) of 0.798 µg/mL in 100 µL of blood, urine, or plasma. nih.gov The method was found to be linear over a significant concentration range. nih.gov

Similarly, a study on the determination of various lactones in wine using HS-SPME-GC-MS demonstrated good reproducibility and repeatability, with relative standard deviations (RSDs) ranging from 0.6% to 5.2%. chemicalbook.com The detection limit for gamma-butyrolactone in this complex matrix was 0.17 mg/L. chemicalbook.com

For this compound, a similar validation approach would be undertaken. This would involve spiking known concentrations of the compound into blank matrix samples and assessing the method's performance.

Table 2: Illustrative Method Validation Parameters for Lactone Analysis in Complex Matrices

ParameterTypical Value for GBLReference
Linear Range 0.25 – 2.04 mg/mL swgdrug.org
Correlation Coefficient (r²) > 0.99 swgdrug.org
LOD (in blood) 0.34 µg/mL nih.gov
LOQ (in blood) 0.798 µg/mL nih.gov
Precision (RSD) < 15%General analytical standard
Accuracy (Recovery) 85-115%General analytical standard

This table presents typical validation data for the related compound gamma-butyrolactone (GBL) to illustrate the expected performance of a validated method for this compound.

The sensitivity of the method in complex samples is highly dependent on the efficiency of the extraction and the selectivity of the detection system. The use of HS-SPME minimizes matrix effects by isolating the volatile analyte from non-volatile sample components. Furthermore, the selectivity of PICI-MS, with its characteristic high-mass ions and reduced fragmentation, helps to distinguish the target analyte from co-eluting matrix interferences, thereby enhancing the signal-to-noise ratio and improving sensitivity.

Biochemical Pathways and Mechanisms of Action of Alpha,alpha Dimethyl Gamma Butyrolactone

Metabolic Conversion and Pharmacokinetics

The metabolism of gamma-butyrolactone (B3396035) (GBL) and its derivatives is primarily characterized by its role as a prodrug.

Gamma-butyrolactone (GBL) and its derivatives are rapidly converted into gamma-hydroxybutyrate (GHB) within the human body. wikipedia.orgnih.gov GBL is more lipophilic, or fat-soluble, than GHB, which allows for faster absorption and higher bioavailability. nih.gov This conversion is a fundamental step in its pharmacokinetic profile, as the primary pharmacological effects observed are attributable to GHB. nih.gov Studies on various GBL derivatives indicate that this metabolic conversion is a common pathway for this class of compounds.

It is important to note that the anticonvulsant effects of alpha,alpha-Dimethyl-gamma-butyrolactone are distinct from the typical effects of GHB. Research has shown that GHB itself does not possess anticonvulsant activity; in fact, it can be epileptogenic. nih.gov This indicates that while the metabolic conversion to GHB is a known pathway for GBL, the specific pharmacological actions of the alpha,alpha-dimethyl substituted variant are attributed to the parent molecule before its hydrolysis. nih.gov

The metabolic conversion of GBL to GHB is an enzymatic hydrolysis reaction. nih.gov This process is catalyzed by lactonase enzymes, specifically paraoxonases, which are found in the blood and liver. wikipedia.orgnih.govnih.gov These enzymes cleave the ester bond within the lactone ring, opening it to form the corresponding hydroxycarboxylic acid, GHB. This enzymatic action is swift, contributing to the rapid onset of effects following administration of GBL. nih.gov The presence of methyl groups at the alpha position of the lactone ring, as in this compound, influences its interaction with biological targets but does not prevent this fundamental hydrolytic pathway.

Cellular and Molecular Mechanisms

The cellular and molecular actions of this compound are primarily understood through its effects on the central nervous system, where it functions as an anticonvulsant.

While some gamma-butyrolactone derivatives have been shown to inhibit specific enzymes, such as α-glucosidase, the primary mechanism of this compound is not characterized by direct enzyme inhibition. nih.govnih.gov Instead, its significant biological effects are mediated through interactions with ion channel receptors. Studies comparing alpha-substituted GBLs to other anticonvulsants like ethosuximide (B1671622) suggest a similar spectrum of activity, pointing towards a mechanism involving the modulation of neuronal excitability. nih.gov

The main cellular target for this compound and other anticonvulsant alpha-substituted GBLs is the picrotoxin (B1677862) binding site of the GABA-A receptor complex. wikipedia.orgplos.org Research has demonstrated that these compounds competitively displace ligands that bind to this site. wikipedia.org The GABA-A receptor is a crucial ligand-gated ion channel responsible for mediating inhibitory neurotransmission in the brain.

The interaction of this compound at this site is distinct from that of other modulators of the GABA-A receptor like benzodiazepines and barbiturates. wikipedia.org The binding of these alpha-substituted lactones to the picrotoxin site is believed to stabilize the open state of the associated chloride channel, thereby potentiating GABA-induced currents and enhancing inhibitory neurotransmission. This action contrasts with that of beta-substituted GBLs, which act as convulsants, suggesting that these two classes of compounds may function as antagonists and agonists, respectively, at the same receptor site. nih.gov

Compound ClassPrimary Cellular TargetMechanism of ActionResulting Pharmacological Effect
alpha-Substituted GBLs (e.g., this compound)Picrotoxin binding site of GABA-A receptor complex wikipedia.orgplos.orgAntagonistic action; stabilization of the open state of the chloride channel nih.govAnticonvulsant nih.gov
beta-Substituted GBLsPicrotoxin binding site of GABA-A receptor complex nih.govAgonistic action; potential stabilization of the closed state of the channel nih.govConvulsant nih.gov
Table 1: Comparison of Cellular Targets and Mechanisms for Substituted Gamma-Butyrolactones (GBLs).

Based on a thorough review of available scientific literature, there is currently no direct evidence describing the specific influence of this compound on the gene expression of Tumor Necrosis Factor-alpha (TNF-α), Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), or Adiponectin.

Research on other, structurally different anticonvulsant drugs has shown effects on these pathways. For instance, the anticonvulsant topiramate (B1683207) has been found to increase adiponectin mRNA levels. Similarly, some butyrolactone derivatives, such as butyrolactone-I, have been reported to have TNF-α lowering properties. nih.gov However, these findings are specific to those compounds and cannot be extrapolated to this compound without direct experimental evidence. Studies on major anticonvulsants like valproic acid and carbamazepine (B1668303) show they can affect the expression of genes related to chromatin remodeling, but data for the GBL class of anticonvulsants is not available in this context. plos.org

Compound Reference Table

Compound NameAbbreviationChemical Class
This compound-Lactone, Furan
gamma-ButyrolactoneGBLLactone, Furan
gamma-HydroxybutyrateGHBHydroxycarboxylic acid
Ethosuximide-Succinimide
Picrotoxinin-Sesquiterpene lactone
Tumor Necrosis Factor-alphaTNF-αCytokine
Peroxisome Proliferator-Activated Receptor-gammaPPAR-γNuclear Receptor
Adiponectin-Adipokine
Topiramate-Anticonvulsant
Valproic Acid-Anticonvulsant
Carbamazepine-Anticonvulsant
Table 2: List of compounds mentioned in the article.

Comparative Studies with Related Butyrolactones and Analogues

The biological activity of butyrolactones is highly dependent on the substitution pattern on the lactone ring. Comparative studies of this compound with its analogues reveal significant differences in function based on the location and nature of the alkyl groups.

Research demonstrates that the position of alkyl substitution dramatically alters the compound's effects. A study on various substituted GBLs found that α-substituted derivatives, including this compound, exhibit anticonvulsant properties. nih.gov These compounds were effective against seizures induced by agents like pentylenetetrazol and picrotoxin. nih.gov In stark contrast, β-substituted GBLs, such as beta-ethyl-beta-methyl-gamma-butyrolactone, are epileptogenic, inducing seizures. nih.gov This suggests that α- and β-substituted lactones may act as antagonists and agonists, respectively, at the same biological target. nih.gov

Further structure-activity relationship (SAR) studies reinforce these findings. The addition of dimethyl groups at the γ-position to a β-substituted lactone was found to increase its convulsant potency. Conversely, adding γ-dimethyl groups to an anticonvulsant α-substituted lactone could convert it into a convulsant. ontosight.ai This highlights the sensitive interplay of substitutions at different positions on the ring in determining the ultimate pharmacological effect.

The table below summarizes the comparative effects of GBLs based on their substitution patterns as identified in research studies.

Compound ClassSubstitution PatternObserved Primary EffectReference(s)
alpha-Substituted GBLs Alkyl groups at the α-position (e.g., This compound )Anticonvulsant nih.gov
beta-Substituted GBLs Alkyl groups at the β-position (e.g., beta-ethyl-beta-methyl-gamma-butyrolactone)Convulsant / Epileptogenic nih.gov
alpha,gamma-Disubstituted GBLs γ-dimethyl groups added to an α-substituted GBLCan shift activity from anticonvulsant to convulsant ontosight.ai

Other comparative studies have investigated the electrophilic reactivity of GBL derivatives. Research on γ,γ-dimethyl-γ-butyrolactone derivatives with different substituents at the α-position showed that their chemical reactivity and skin sensitization potential were closely linked. nih.gov Derivatives that could form an α-methylene intermediate were found to be stronger sensitizers than those that reacted via a slower, direct substitution pathway. nih.gov This demonstrates that even for compounds with the same core dimethyl-butyrolactone structure, the nature of other substituents dictates their chemical and biological behavior.

Preclinical and Toxicological Research Excluding Dosage/administration Information

Toxicity Studies (General)

Research into the comprehensive toxicological profile of alpha,alpha-Dimethyl-gamma-butyrolactone is limited. Available data from safety data sheets and chemical suppliers provide a foundational understanding of its potential hazards, primarily identifying it as an irritant. However, detailed, peer-reviewed toxicological studies are not extensively available in the public domain.

Specific quantitative data from acute and short-term toxicity studies, such as LD50 (median lethal dose) values for oral, dermal, or inhalation routes, are not available in the reviewed scientific literature. Safety data sheets for the compound indicate that it is considered hazardous, with the primary concerns being irritation to the skin and eyes. fishersci.comtcichemicals.com

There are no available long-term toxicity or carcinogenicity studies for this compound in the public scientific literature. Therefore, its potential to cause long-term adverse effects or cancer upon prolonged exposure remains uninvestigated.

Genotoxicity and Mutagenicity Assessments

No specific genotoxicity or mutagenicity studies for this compound were found in the reviewed literature. Consequently, there is no available data to determine the compound's potential to cause genetic mutations or chromosomal damage.

Skin Sensitization Potential and Mechanisms

While comprehensive studies on the skin sensitization of this compound are not available, research on related compounds, specifically gamma,gamma-dimethyl-gamma-butyrolactone derivatives, provides some insight into the potential mechanisms. A study on a series of alpha-(X-substituted-methyl)-gamma,gamma-dimethyl-gamma-butyrolactones investigated their skin sensitization potential. scilit.com This research suggests that the reactivity of such lactone derivatives plays a role in their ability to act as skin sensitizers. However, direct evidence and specific testing on this compound are not detailed. Safety data sheets consistently classify the compound as a skin irritant. fishersci.comtcichemicals.com

Neuropathological Observations

There are no available studies in the scientific literature that investigate the neuropathological effects of this compound.

Studies on Biological Matrices

No specific methods for the analysis of this compound in biological matrices such as blood, urine, or tissues were identified in the reviewed scientific literature.

Data Tables

Table 1: Hazard Classification of this compound

Hazard ClassClassificationSource
Skin Corrosion/IrritationCategory 2 (Causes skin irritation) fishersci.comtcichemicals.com
Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation) fishersci.comtcichemicals.com
CombustibilityCombustible liquid tcichemicals.com

Applications and Potential Future Directions in Research

Role as Chemical Intermediate in Organic Synthesis

gamma-Butyrolactones (GBLs) are recognized as valuable building blocks in organic synthesis. dntb.gov.uanih.govrsc.org As a class, these lactones can undergo various chemical transformations. For instance, the alpha-carbon atom adjacent to the carbonyl group can be deprotonated with a non-nucleophilic base, and the lactone ring can be hydrolyzed under basic conditions. wikipedia.org

Specifically, the gamma,gamma-dimethyl-gamma-butyrolactone framework, which is the core of alpha,alpha-Dimethyl-gamma-butyrolactone, has been utilized as a scaffold in the synthesis of more complex molecules. Research has demonstrated its use in preparing a series of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones. nih.gov In these syntheses, various leaving groups were introduced at the alpha position of the lactone ring, showcasing its utility as an intermediate for creating derivatives with potential applications in structure-activity relationship studies. nih.gov

Development of Novel Therapeutic Agents

The therapeutic potential of this compound has been investigated in several areas, with the most significant findings in the field of anticonvulsant research.

Research has identified this compound as a potent anticonvulsant agent. nih.govnih.gov Studies conducted in the 1980s established that alkyl-substituted gamma-butyrolactones exhibit distinct neurological effects based on the position of the alkyl groups. While substitution at the beta-position often results in convulsant properties, substitution at the alpha-position can lead to anticonvulsant activity. nih.gov

Specifically, this compound was shown to have a spectrum of activity comparable to the established anti-epileptic drug ethosuximide (B1671622). nih.gov In animal models, it was effective at preventing seizures induced by chemical convulsants such as pentylenetetrazol and picrotoxin (B1677862). nih.govnih.gov However, it did not show efficacy against seizures induced by maximal electroshock. nih.gov These findings highlight the compound's specific mechanism of action and suggest its potential for development as a therapeutic agent for certain types of epilepsy. nih.gov

Summary of Anticonvulsant Activity of this compound
Seizure ModelObserved EffectReference
Pentylenetetrazol-induced seizuresPrevented seizures nih.govnih.gov
Picrotoxin-induced seizuresPrevented seizures nih.gov
beta-Ethyl-beta-methyl-gamma-butyrolactone-induced seizuresPrevented seizures nih.gov
Maximal electroshock-induced seizuresNo effect nih.gov
Bicuculline-induced seizuresNo effect nih.gov

While other classes of gamma-butyrolactones, such as α-methylene-γ-butyrolactones, have been evaluated for their antimicrobial and antifungal properties, a review of the scientific literature did not yield specific research on the antimicrobial or antifungal activity of this compound. nih.gov

Derivatives of the gamma-butyrolactone (B3396035) scaffold, particularly those containing an α-methylene group, have been a focus of anticancer research. nih.govnih.govresearchgate.netnih.gov However, there is no available scientific literature detailing the evaluation of this compound for anticancer or cytotoxic activity.

The neuroprotective potential of various gamma-butyrolactone derivatives has been noted in scientific reviews. dntb.gov.ua Despite this, specific studies investigating the neuroprotective effects of this compound are not present in the current body of literature.

Certain butyrolactone compounds have been investigated as potential agents for managing diabetes, for example, by inhibiting enzymes like α-glucosidase. nih.gov A thorough review of existing research, however, indicates that this compound has not been specifically studied for its potential antidiabetic properties.

Polymer Chemistry and Materials Science

The five-membered lactone ring structure is a valuable building block in polymer science, offering pathways to creating materials with unique properties. Though γ-butyrolactone itself has low ring strain, making it challenging to polymerize directly, its derivatives are actively used in creating advanced polymers. icm.edu.plresearchgate.net

Copolymerization represents a key strategy for incorporating γ-butyrolactone-based structures into polymers. A significant area of this research involves monomers that are hydrolytically labile, meaning they can be broken down in the presence of water. This property is particularly useful for creating biodegradable or stimuli-responsive materials.

One approach involves the hydrolysis of α-methylene-γ-butyrolactone (MBL) derivatives with sodium hydroxide (B78521) to create water-soluble monomers like sodium 4-hydroxy-2-methylene butanoate (SHMB). frontiersin.org While these monomers exhibit slow homopolymerization, they readily copolymerize with other monomers, such as acrylamide (B121943). frontiersin.org This process, especially when a cross-linker is included, can produce superabsorbent hydrogels. frontiersin.org

Another notable example is the radical polymerization of dimethyl-γ-butyrolactone acrylate (B77674) (DBA) with N-isopropylacrylamide (NIPAAm). acs.org This creates a thermosensitive copolymer where the lower critical solution temperature can be tuned. The lactone side group is hydrolyzable, and this ring-opening reaction alters the polymer's properties, such as its hydrophilicity, which is a key feature for creating bioerodible materials. acs.org

The ring-opening polymerization (ROP) of α-methylene-γ-butyrolactone (MBL) is a significant challenge in polymer chemistry. chinesechemsoc.org The difficulty arises because MBL possesses two polymerizable sites: the highly reactive exocyclic double bond, which favors vinyl-addition polymerization, and the low-strain five-membered lactone ring. researchgate.netchinesechemsoc.org Overcoming this challenge to selectively open the ring allows for the creation of unsaturated polyesters with functional pendant groups. chinesechemsoc.org

Recent breakthroughs have demonstrated that specific catalytic systems can achieve the chemoselective ROP of MBL. Organocatalytic systems, such as a combination of a phosphazene base and a urea (B33335) catalyst, have been successfully used. chinesechemsoc.orgchemrxiv.org By carefully controlling reaction conditions like temperature, these catalysts can favor the ROP pathway over the competing vinyl-addition pathway, producing recyclable unsaturated polyesters. chinesechemsoc.orgchemrxiv.org

Coordination-insertion polymerization using lanthanide-based catalysts is another successful strategy. These catalysts have been used to copolymerize MBL with other lactones like ε-caprolactone (ε-CL), resulting in unsaturated copolyesters without the formation of MBL homopolymer. acs.org This method effectively forces the ring-opening of the otherwise non-polymerizable γ-butyrolactone ring in MBL. acs.org

Table 2: Catalytic Systems for Ring-Opening Polymerization (ROP) of MBL

Catalyst System Monomers Key Finding Reference
Phosphazene base / Urea α-Methylene-γ-butyrolactone (MBL) Achieved first organocatalytic chemoselective ROP of MBL. chinesechemsoc.orgchemrxiv.org
Lanthanide (Ln) catalysts MBL and ε-caprolactone (ε-CL) Produced unsaturated copolyester PMBL-co-PCL exclusively. acs.org
Organophosphazene superbases γ-Butyrolactone (γBL) Effective for ROP of "non-polymerizable" γBL at low temperatures. chinesechemsoc.org

Drug Delivery Systems Research (e.g., hydrogels)

Polymers derived from γ-butyrolactone variants are being explored for advanced drug delivery systems, particularly in the formation of hydrogels. Hydrogels are water-swollen polymer networks that can encapsulate and provide sustained release of therapeutic agents. researchgate.net

The ability to create hydrogels from γ-butyrolactone derivatives is often linked to the copolymerization of hydrolyzed, water-soluble monomers. For example, copolymers of hydrolyzed MBL derivatives and acrylamide can form superabsorbent hydrogels. frontiersin.org These materials can have tunable characteristics, responding to external stimuli, which makes them promising for controlled drug release applications. frontiersin.org

Furthermore, copolymers like poly(NIPAAm-co-dimethyl-γ-butyrolactone acrylate) are designed specifically for injectable drug delivery systems. acs.org These polymers are thermosensitive and bioerodible. The hydrolysis of the dimethyl-γ-butyrolactone acrylate side groups is a critical feature, as this ring-opening reaction increases the polymer's hydrophilicity, leading to the dissolution of the polymer chains over time and the release of the encapsulated drug. acs.org This hydrolysis-dependent behavior allows for the design of degradable systems that break down and are cleared from the body after fulfilling their therapeutic function. acs.orgresearchgate.net

Future Research Directions and Unexplored Areas

While certain biological activities of γ-butyrolactones are established, the full therapeutic potential of this class of compounds, including this compound, remains an active area of research. The diverse biological effects observed in various derivatives suggest that further exploration could uncover novel applications. nih.gov

A comprehensive review of γ-butyrolactone-containing molecules highlights a wide spectrum of activities, including antibiotic, antifungal, anticancer, immunosuppressive, and neuroprotective effects. nih.gov This diversity provides a foundation for future investigations. For example, while some neuroprotective properties have been identified, further studies could explore the potential of specific derivatives like this compound in treating other neurological or neurodegenerative disorders, building upon its known anticonvulsant activity. nih.govnih.gov

Other promising, yet less explored, areas include the metabolic effects of these compounds. Research into butyrolactone derivatives has shown potential for developing treatments for type 2 diabetes, with some compounds demonstrating inhibitory activity against α-glucosidase or protein tyrosine phosphatase 1B (PTP1B). nih.govresearchgate.net Future research could focus on designing and screening novel γ-butyrolactone derivatives to optimize these activities and explore their mechanisms of action, potentially leading to new classes of therapeutic agents for metabolic diseases. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of γ-butyrolactones to create more sustainable and environmentally friendly processes. Research has focused on utilizing renewable feedstocks, employing safer solvents, and developing highly efficient and recyclable catalysts.

A significant advancement is the synthesis of γ-butyrolactone (GBL) from biomass-derived resources. nih.govrsc.org One such method involves the catalytic hydrogenation of 2-furanone, which can be produced by the oxidation of furfural (B47365) derived from xylose. nih.govrsc.org This process utilizes a palladium catalyst supported on humin-derived activated carbon (Pd/HAC), a recyclable and efficient catalyst created from humin, a byproduct of furfural production from xylose. nih.govrsc.org Under optimized conditions (room temperature, 0.5 MPa H₂ pressure in a THF solvent), this method can achieve an isolated yield of 89% for GBL. rsc.org The catalyst can be recovered and reused for multiple cycles with only a marginal decrease in product yield, highlighting its sustainability. rsc.org

Other green approaches include:

Solvent-Free Synthesis : A method for producing alpha-acetyl-gamma-butyrolactone has been developed that operates without a solvent, thereby preventing the environmental pollution associated with the use of benzene-based solvents in traditional processes. google.com

Use of CO₂ : A novel method utilizes the CO₂ radical anion (CO₂•–), generated from metal formates, for the carboxylative cyclization of allylic alcohols to form γ-butyrolactone derivatives. nih.gov This process operates under visible light through the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov

Biorenewable Starting Materials : An efficient, high-yield route to β-methyl-α-methylene-γ-butyrolactone has been developed using itaconic acid, an inexpensive and biorenewable material. researchgate.net

Enzymatic Polymerization : For producing polymers, a green, surfactant-free, one-pot enzymatic polymerization using horseradish peroxidase has been successful in creating poly(α-methylene-γ-butyrolactone) in an aqueous medium at ambient temperature. acs.org

These methods represent a shift away from traditional petrochemical processes, which often involve multiple steps, high energy consumption, and significant pollution. google.com

Computational Modeling and In Silico Studies

Computational modeling and in silico techniques have become indispensable tools for investigating the properties, behavior, and potential applications of γ-butyrolactone and its derivatives at a molecular level. These studies provide insights that are often difficult to obtain through experimental methods alone.

Structural and Property Prediction: Computational studies have been used to determine the fundamental properties of GBL. A comprehensive analysis of γ-butyrolactone found the isolated molecule to be nonplanar, with an energy barrier of approximately 9 kJ/mol for ring inversion. acs.org Researchers have also combined experimental data with high-level G3 computational calculations to determine and propose new reference values for the thermochemical data of GBL, such as its standard molar enthalpy of formation. acs.org

Investigating Molecular Interactions: In silico methods are crucial for understanding how GBL interacts with other molecules and biological systems.

Solvation Studies : The structural and dynamic properties of GBL and its interaction with lithium ions have been reported, showing that the lithium ion coordinates with the carbonyl oxygen. acs.org Molecular dynamics simulations have also been used to study the molecular interactions in binary mixtures, such as γ-butyrolactone with dimethyl formamide. researchgate.net

Biological Systems : Computational ensemble modeling has been employed to unravel the complex γ-butyrolactone regulatory network in bacteria like Streptomyces coelicolor, which uses these molecules as signaling agents for antibiotic production. nih.gov Such models help in understanding the bi-stable switch mechanism that governs this process. nih.gov

Predicting Biological Activity and Toxicity: A significant application of computational modeling is in drug discovery and toxicology.

Receptor Binding : Molecular docking is used to investigate the binding characteristics of GBL-based ligands with biological targets. One study performed docking and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations for a library of 58 compounds with a γ-butyrolactone core to understand their binding patterns on sigma 1 (σ₁) and sigma 2 (σ₂) receptors, which are implicated in neurological diseases. nih.gov

Toxicity Prediction : In silico methods are used to predict the potential toxicity of GBL derivatives. eijppr.com Validated Structure-Activity Relationship (SAR) models were used to study GBL, with the only significant prediction being its potential to inhibit the human cytochrome P4502D6 (CYP2D6) enzyme. nih.gov

These computational approaches accelerate research by allowing for the screening of large numbers of compounds, predicting their properties, and generating mechanistic hypotheses that can be tested experimentally. nih.govnih.gov

Advanced Structure-Activity Relationship Elucidations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For γ-butyrolactone derivatives, extensive SAR studies have been conducted to correlate specific structural features with various pharmacological and toxicological effects.

A key finding relates specifically to the α,α-dimethyl substitution pattern. In a study of alkyl-substituted γ-butyrolactones, it was found that the presence of γ-dimethyl groups could convert an α-substituted anticonvulsant compound into a convulsant. nih.gov This highlights the profound impact of the dimethyl substitution on the compound's interaction with neurological targets like the picrotoxin site of the GABA receptor complex. nih.gov

SAR in Allergic Contact Dermatitis: A series of detailed studies has focused on the contact allergenic potential of γ,γ-dimethyl-γ-butyrolactone derivatives. nih.govnih.gov The reactivity of these compounds towards nucleophiles, which mimics their interaction with skin proteins, is a key determinant of their sensitization potential.

Mechanism of Action : It was found that α-(X-substituted-methyl)-γ,γ-dimethyl-γ-butyrolactones (where X is a leaving group) react via a two-stage elimination-Michael addition sequence. nih.gov The molecule first eliminates HX to form the highly reactive α-methylene-γ,γ-dimethyl-γ-butyrolactone, which then reacts with a nucleophile. nih.gov

Influence of Substituents : The rate of reaction and, consequently, the skin sensitization potential, is highly dependent on the nature of the substituent at the alpha position. Compounds that can readily form the α-methylene intermediate were found to be much stronger sensitizers. nih.gov In contrast, derivatives like α-(2-X-substituted-ethyl)-γ,γ-dimethyl-γ-butyrolactones react more slowly via a direct substitution and are weaker sensitizers. nih.gov

SAR in Other Biological Activities: SAR studies have been applied to a wide range of biological activities for various GBL derivatives.

These detailed SAR studies are crucial for the rational design of new molecules with enhanced desired activities and reduced undesirable effects, guiding future research in medicinal chemistry and materials science. nih.gov

Conclusion

Summary of Key Research Findings

Research into alpha,alpha-Dimethyl-gamma-butyrolactone (DMBL) has illuminated its significant anticonvulsant properties. Studies have demonstrated that α-substituted γ-butyrolactones, including DMBL, exhibit a spectrum of activity comparable to the established antiepileptic drug ethosuximide (B1671622). nih.gov This has positioned DMBL as a compound of interest in the development of new therapeutic agents for neurological disorders. nih.govnih.gov

In the realm of chemical synthesis, various methods for the preparation of γ-butyrolactones have been developed, with some being applicable to the synthesis of α,α-disubstituted derivatives like DMBL. These methods include the reaction of an olefin with a compound containing a carboxylate moiety in the presence of specific metal ions and the palladium-catalyzed heteroannulation of 1,3-dienes. Furthermore, research has explored the electrophilic reactivity of DMBL derivatives, providing insights into their reaction mechanisms, such as the two-stage elimination--Michael addition sequence. nih.gov

The application of DMBL extends to polymer chemistry, where γ-butyrolactones are utilized as monomers for the production of polymers with interesting properties. While specific research on polymers derived exclusively from DMBL is not extensively documented, the broader class of α-methylene-γ-butyrolactones, which can be derived from DMBL precursors, are known to undergo polymerization to form materials with high glass transition temperatures and good thermal stability.

Remaining Challenges and Knowledge Gaps in DMBL Research

Despite the existing research, significant knowledge gaps remain in the understanding and application of this compound. A primary challenge lies in the limited exploration of its full potential across various industrial sectors. While its anticonvulsant activity is noted, comprehensive structure-activity relationship (SAR) studies specifically for DMBL are not widely available, which hinders the rational design of more potent and selective analogs.

A significant gap exists in the application of DMBL in the agrochemical industry. While γ-butyrolactones, in general, are used in the synthesis of herbicides and other crop protection agents, specific data and research on the use of DMBL for these purposes are scarce. Similarly, in the fragrance industry, the olfactory properties and potential applications of DMBL as a fragrance ingredient remain largely undocumented. While other lactones are well-known for their fruity and creamy notes, the specific odor profile of DMBL has not been extensively characterized. specialchem.com

Furthermore, the area of biotechnological production of DMBL is underdeveloped. Current research on the enzymatic and microbial synthesis of γ-butyrolactones primarily focuses on other substituted variants. acs.orgnih.govcsic.es The development of biocatalytic methods for the production of α,α-disubstituted γ-butyrolactones like DMBL presents a significant challenge and an area ripe for investigation. Such methods could offer more sustainable and stereoselective routes to this compound.

Outlook for Future Academic Endeavors on this compound

The future of academic research on this compound appears promising and multifaceted. A key direction for future studies will be the comprehensive evaluation of its pharmacological profile beyond its anticonvulsant effects. Investigating its potential in other therapeutic areas could unveil new applications for this compound and its derivatives. nih.gov

In the field of organic synthesis, the development of novel and more efficient synthetic routes to DMBL, particularly enantioselective methods, will be a critical area of focus. This will not only provide better access to the compound for further research but also enable the synthesis of chiral derivatives for pharmacological testing. The exploration of its reactivity as a versatile building block in the synthesis of complex natural products and other functional molecules is another promising avenue.

Future research should also address the current knowledge gaps in the industrial applications of DMBL. Detailed studies on its potential as an agrochemical, including its herbicidal or insecticidal properties, could lead to the development of new and effective crop protection products. A thorough investigation of its olfactory characteristics could pave the way for its use in the fragrance and flavor industries. specialchem.com

Finally, a significant and impactful area for future endeavors will be the exploration of biotechnological routes for the synthesis of DMBL. The discovery or engineering of enzymes capable of catalyzing the formation of the α,α-dimethyl-γ-butyrolactone structure would represent a major advancement, offering a green and sustainable alternative to traditional chemical synthesis. acs.orgnih.govcsic.es This would not only be economically beneficial but also align with the growing demand for environmentally friendly chemical processes.

Q & A

Q. What are the established synthetic routes for alpha,alpha-Dimethyl-gamma-butyrolactone, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via lactonization of substituted γ-hydroxy esters or through cyclization of α,α-dimethyl-γ-keto acids. Traditional approaches involve acid-catalyzed ring-closure reactions, where temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) critically influence yield . Optimization requires monitoring reaction progress via TLC or GC-MS, with purification by fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm lactone ring structure and methyl group positions (δ ~1.3–1.5 ppm for CH₃; δ ~4.2–4.5 ppm for lactone protons) .
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O-C lactone ring) .
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>98% for research-grade samples) . Standardization requires calibration with certified reference materials and inter-laboratory validation to reduce instrumental variability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety measures include:

  • Use of nitrile gloves and fume hoods to avoid dermal/ocular exposure (LD₅₀ pending further toxicological studies).
  • Storage in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Emergency procedures: Immediate rinsing with water for contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in asymmetric catalysis or natural product synthesis?

Advanced methods involve:

  • DFT calculations : To model transition states in lactone ring-opening reactions, focusing on steric effects from methyl groups .
  • Kinetic isotope effects (KIE) : To identify rate-determining steps in nucleophilic acyl substitutions .
  • Chiral HPLC : To resolve enantiomers when the lactone is used as a chiral auxiliary .

Q. What statistical frameworks are suitable for resolving contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Krippendorff’s Alpha : Assesses inter-rater reliability in qualitative bioactivity scoring (e.g., IC₅₀ discrepancies) by accounting for coder disagreement and skewed data distributions .
  • Meta-regression : Identifies covariates (e.g., cell line variability, solvent concentration) causing conflicting results .
  • Bayesian hierarchical models : Quantifies uncertainty in dose-response relationships when sample sizes are small .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Methodological steps include:

  • Analog synthesis : Introduce substituents (e.g., halogens, aryl groups) at the γ-position and compare bioactivity .
  • Molecular docking : Screen against target proteins (e.g., GABA receptors) using AutoDock Vina to predict binding affinities .
  • In vitro assays : Prioritize assays with orthogonal readouts (e.g., fluorescence-based cytotoxicity + SPR for binding kinetics) to minimize false positives .

Q. What experimental design adjustments mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Strategies include:

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology .
  • QC/QA protocols : Mandate HPLC-ELSD for quantifying residual solvents and ICP-MS for trace metal analysis .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life thresholds .

Methodological Notes

  • Data Interpretation : When reporting biological activity, use standardized units (e.g., μM for IC₅₀) and disclose solvent concentrations (e.g., DMSO <0.1% v/v) to enable cross-study comparisons .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extending research to animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.